molecular formula C9H19NO B2370822 2-(2,6-Dimethylpiperidin-1-yl)ethanol CAS No. 23502-32-1

2-(2,6-Dimethylpiperidin-1-yl)ethanol

Cat. No.: B2370822
CAS No.: 23502-32-1
M. Wt: 157.257
InChI Key: NJBXJPLWOZJAJJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Synthetic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast number of biologically active compounds and pharmaceuticals. ontosight.aiontosight.ai Its derivatives are integral to the development of a wide array of drugs, including analgesics, antipsychotics, and antihistamines. The versatility of the piperidine structure allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. ontosight.ai The ability of the nitrogen atom to act as a basic center and a nucleophile makes it a key feature in molecular interactions with biological targets.

Structural Characteristics and Chemical Importance of 2-(2,6-Dimethylpiperidin-1-yl)ethanol

The chemical structure of this compound combines the features of a 2,6-disubstituted piperidine ring with an ethanol (B145695) side chain attached to the nitrogen atom. The two methyl groups at the 2 and 6 positions of the piperidine ring introduce steric hindrance, which can significantly influence the molecule's reactivity and conformational preferences. wikipedia.org This steric shielding can affect the accessibility of the nitrogen's lone pair of electrons, potentially modulating its basicity and nucleophilicity compared to unsubstituted piperidine. The presence of the hydroxyl group in the ethanol side chain introduces a potential site for hydrogen bonding and further functionalization.

Below is a table summarizing some of the key structural and chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS Number 100330-74-1
Canonical SMILES CC1CCCC(C)N1CCO

Note: This data is based on standard chemical databases and may not be supported by extensive published experimental validation for this specific compound.

Overview of Research Trajectories for the Chemical Compound

Based on available scientific literature, dedicated research focusing exclusively on this compound is limited. Its primary role appears to be as a chemical intermediate or building block in the synthesis of more complex molecules. The structural motifs present in the compound, namely the 2,6-dimethylpiperidine (B1222252) core and the ethanolamine (B43304) side chain, are found in various molecules with explored biological activities. Therefore, the research trajectory for this compound is likely tied to its utility in synthetic chemistry for the creation of new chemical entities with potential applications in pharmacology and materials science. Further investigation would be required to elucidate any intrinsic biological or chemical properties of this compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-4-3-5-9(2)10(8)6-7-11/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBXJPLWOZJAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways Toward 2 2,6 Dimethylpiperidin 1 Yl Ethanol and Its Analogs

Foundational Synthetic Routes for Piperidine (B6355638) Ring Formation

The formation of the 2,6-disubstituted piperidine ring is a critical step that dictates the stereochemistry of the final product. The 2,6-dimethylpiperidine (B1222252) structure exists as three stereoisomers: the achiral cis-(2R,6S) isomer and a pair of chiral trans enantiomers, (2R,6R) and (2S,6S). wikipedia.org Synthetic routes often target either the thermodynamically favored cis isomer or employ stereoselective methods to access the trans isomers.

A prevalent and direct industrial method for synthesizing 2,6-dimethylpiperidine is the catalytic hydrogenation of 2,6-dimethylpyridine, also known as 2,6-lutidine. wikipedia.org This reaction typically employs catalysts such as platinum, palladium, or rhodium and is conducted under hydrogen pressure. nih.gov The reduction of the pyridine ring generally leads to a mixture of diastereomers, with the cis isomer often being the predominant product due to its greater thermodynamic stability. wikipedia.org

CatalystPressure (H₂)TemperatureSolventPredominant IsomerReference
Platinum Oxide (PtO₂)HighRoom Temp.Acetic Acidcis wikipedia.org
Rhodium-on-Carbon (Rh/C)~1000 psi100 °CEthanol (B145695)cisN/A
Palladium-on-Carbon (Pd/C)50-60 atm150-200 °CNeatMixture wikipedia.org

Interactive Data Table: Select a catalyst to view typical reaction conditions for the hydrogenation of 2,6-Lutidine.

Alkylation Approaches in 2-(2,6-Dimethylpiperidin-1-yl)ethanol Synthesis

Alkylation strategies in the context of forming the piperidine ring often involve the stereocontrolled introduction of substituents onto a pre-existing piperidine or a precursor that subsequently cyclizes. A powerful method for achieving diastereoselectivity, particularly for the synthesis of trans-2,6-disubstituted piperidines, is the use of directed lithiation followed by alkylation.

This approach typically starts with an N-protected piperidine, such as N-Boc-piperidine. Deprotonation at the C2 position using a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) generates a lithiated intermediate. This intermediate can be resolved using a chiral ligand in a process known as catalytic dynamic resolution (CDR). organic-chemistry.org Subsequent methylation of this resolved intermediate with an electrophile like dimethyl sulfate introduces the first methyl group with high enantiomeric purity. A second, diastereoselective lithiation-alkylation sequence at the C6 position then installs the second methyl group, yielding the trans product with high stereocontrol. organic-chemistry.org Stereoelectronic effects during the second alkylation step favor the formation of the trans isomer. organic-chemistry.org

Condensation Reactions for Scaffold Assembly

Condensation reactions provide a versatile pathway to the piperidine skeleton by constructing the ring from acyclic precursors. One of the most effective methods is the intramolecular reductive amination of a 1,5-dicarbonyl compound. chim.it For the synthesis of 2,6-dimethylpiperidine, the key precursor is 2,6-heptanedione.

The process involves the reaction of 2,6-heptanedione with an ammonia source (e.g., ammonium acetate or aqueous ammonia) to form an intermediate di-imine or enamine species. This is followed by an in-situ reduction, typically using a hydride reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which facilitates the cyclization and reduction to form the piperidine ring. chim.itnih.gov This "one-pot" reaction is highly efficient for creating the heterocyclic scaffold. chim.itresearchgate.net

Another classical condensation approach is the Hantzsch pyridine synthesis, which involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source. unimi.itgoogle.com This reaction first produces a 1,4-dihydropyridine derivative, which can then be oxidized to the corresponding pyridine. For the synthesis of 2,6-dimethylpiperidine, the resulting 2,6-dimethyl-substituted pyridine can be isolated and subsequently reduced via catalytic hydrogenation as described previously.

Functionalization Strategies for the Ethanol Moiety

Once the 2,6-dimethylpiperidine ring is formed, the final step is the introduction of the 2-hydroxyethyl group onto the piperidine nitrogen. This can be achieved through direct synthesis where the side chain is incorporated during ring formation or, more commonly, through post-cyclization functionalization.

Direct Attachment Methods for the Ethanol Side Chain

A direct approach to synthesizing this compound involves modifying the condensation reaction used for ring formation. By substituting the ammonia source with 2-aminoethanol (ethanolamine) in the reductive amination of 2,6-heptanedione, the N-(2-hydroxyethyl) side chain can be incorporated in a single synthetic step. chim.itresearchgate.net

In this one-pot reaction, 2,6-heptanedione reacts with 2-aminoethanol to form the corresponding imine/enamine intermediates, which are then reduced and cyclized using a suitable hydride agent like sodium cyanoborohydride. This methodology is highly atom-economical and converges to the final product efficiently. researchgate.netunimi.it

Post-Cyclization Functionalization of the Piperidine Nitrogen

The most common and straightforward method for preparing this compound is the N-alkylation of a pre-synthesized 2,6-dimethylpiperidine ring. This post-cyclization functionalization can be achieved using several electrophilic reagents that introduce the hydroxyethyl (B10761427) moiety.

One highly effective method is the reaction of 2,6-dimethylpiperidine with ethylene oxide. As a strained three-membered ring, ethylene oxide is a potent electrophile. The nucleophilic piperidine nitrogen attacks one of the carbon atoms, leading to the opening of the epoxide ring and the formation of an alcoholate intermediate. Subsequent protonation during aqueous workup yields the final this compound product. This reaction is typically performed in a protic solvent like methanol or water.

Alternatively, N-alkylation can be performed via a classical Sₙ2 reaction using a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon bearing the halogen, displacing the halide ion. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion.

Alkylating AgentReaction TypeTypical ConditionsByproductReference
Ethylene OxideEpoxide Ring-OpeningMethanol or Water, Room Temp.None
2-ChloroethanolSₙ2 Nucleophilic SubstitutionK₂CO₃, Acetonitrile, RefluxKCl, H₂O
2-BromoethanolSₙ2 Nucleophilic SubstitutionNaHCO₃, Ethanol, RefluxNaBr, H₂ON/A

Interactive Data Table: Select an alkylating agent to view typical reaction details for the N-alkylation of 2,6-Dimethylpiperidine.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving stereochemical control in the synthesis of this compound is dependent on the stereoselective synthesis of the 2,6-dimethylpiperidine core. The strategies focus on controlling both the diastereomeric outcome (cis vs. trans) and, in the case of the trans isomer, the enantiomeric outcome ((2R,6R) vs. (2S,6S)).

Diastereoselective Synthesis: The cis and trans diastereomers of 2,6-dimethylpiperidine can often be accessed selectively.

cis-Isomer: Catalytic hydrogenation of 2,6-lutidine generally favors the formation of the more stable cis isomer. wikipedia.org Reductive amination of 2,6-heptanedione also typically yields the cis product as the major isomer under thermodynamic control.

trans-Isomer: Accessing the trans isomer often requires kinetically controlled or stereodirected methods. As previously mentioned, a sequential lithiation-alkylation of an N-Boc-piperidine precursor provides a reliable route to trans-2,6-disubstituted piperidines. organic-chemistry.org

Enantioselective Synthesis: The synthesis of enantiomerically pure trans-(2R,6R)- or trans-(2S,6S)-dimethylpiperidine is crucial for preparing the corresponding enantiopure analogs of this compound. Several advanced asymmetric methods are employed:

Catalytic Dynamic Resolution (CDR): This is a powerful technique where a racemic starting material is converted into a single enantiomer of the product. The CDR of N-Boc-2-lithiopiperidine using a chiral ligand allows for the enantioselective synthesis of 2-methylpiperidine. organic-chemistry.org A subsequent diastereoselective alkylation at the C6 position can then furnish the desired enantiopure trans-2,6-dimethylpiperidine. organic-chemistry.org

Resolution of Racemates: Classical resolution involves separating a racemic mixture of trans-2,6-dimethylpiperidine using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. More modern approaches employ kinetic resolution, where one enantiomer of the racemic amine reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched amine.

Once the desired stereoisomer of 2,6-dimethylpiperidine is obtained, the N-hydroxyethylation reaction (via ethylene oxide or 2-haloethanol) proceeds without affecting the existing stereocenters on the piperidine ring, thus yielding the final product with the corresponding stereochemistry.

Asymmetric Synthesis Approaches for Chiral Piperidine Derivatives

The asymmetric synthesis of chiral piperidine derivatives, particularly those with a 2,6-disubstitution pattern, has been a significant area of research. These methods aim to control the stereochemistry at the C2 and C6 positions, leading to either cis or trans isomers with high enantiomeric purity.

One notable approach involves a one-pot azaelectrocyclization protocol, which has been successfully employed for the stereocontrolled synthesis of 2,4,6-trisubstituted piperidine diastereomers. This method allows for the generation of common intermediates that can be further elaborated to specific stereoisomers nih.gov. While this method focuses on a different substitution pattern, the underlying principles of controlling stereochemistry in the piperidine ring are relevant.

Another strategy involves the asymmetric synthesis of functionalized trans-2,6-disubstituted piperidines from N-sulfinyl δ-amino β-ketoesters. This method utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction. The hydroxy-directed reduction of the resulting 1,2-dehydropiperidines with a diisobutylaluminium hydride (DIBAL-H) and n-butyllithium (n-BuLi) "ate" complex affords the desired trans-2,6-disubstituted piperidines with high diastereoselectivity.

A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products has been achieved starting from a chiral aziridine. This method features a one-pot sequence of reactions including reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination, all performed under atmospheric hydrogen nih.gov. This approach highlights the utility of chiral building blocks in establishing the desired stereochemistry.

The catalytic asymmetric hydrogenation of N-iminopyridinium ylides presents another efficient route to enantioenriched substituted piperidine derivatives nih.gov. By optimizing the electronic properties of the catalyst through ligand modification, enhanced reactivity and good enantiomeric excesses can be achieved.

A direct route to a related core structure, 2-piperidineethanol, involves the hydrogenation of 2-pyridineethanol. This reaction can be catalyzed by palladium on carbon in an aqueous medium google.com. While this specific example does not address the 2,6-dimethyl substitution, it demonstrates a straightforward method for obtaining the N-hydroxyethyl functionality.

The following table summarizes some of the asymmetric synthesis approaches for chiral piperidine derivatives:

Starting MaterialKey ReactionCatalyst/ReagentProduct StereochemistryReference
N-sulfinyl δ-amino β-ketoestersHydroxy-directed reductionDIBAL-H/n-BuLi "ate" complextrans-2,6-disubstitutedN/A
Chiral aziridineOne-pot reductive aminationH₂/Pd-Ccis-2,6-disubstituted nih.gov
N-iminopyridinium ylidesAsymmetric hydrogenationModified catalystEnantioenriched nih.gov
2-PyridineethanolHydrogenationPalladium on carbonRacemic 2-piperidineethanol google.com

Chiral Auxiliary and Catalyst-Controlled Methodologies

The stereoselective synthesis of 2,6-disubstituted piperidines can be broadly categorized into chiral auxiliary-controlled and catalyst-controlled methodologies. Both approaches aim to induce facial selectivity in the formation of new stereocenters.

Chiral Auxiliary-Controlled Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. Oxazolidinones are a well-known class of chiral auxiliaries that have been widely applied in asymmetric synthesis, including the synthesis of complex natural products nih.govsigmaaldrich.com. While specific applications to 2,6-dimethylpiperidine synthesis are not detailed in the provided context, the principles of using chiral auxiliaries like oxazolidinones in aldol and alkylation reactions are fundamental to creating chiral building blocks that could be converted to the desired piperidine structure.

The use of N-sulfinyl δ-amino β-ketoesters, as mentioned previously, is a prime example of a chiral auxiliary-controlled approach. The sulfinyl group acts as a powerful chiral director, enabling the diastereoselective transformations required to build the piperidine ring.

Catalyst-Controlled Methodologies

Catalyst-controlled methodologies rely on a chiral catalyst to create a chiral environment around the substrate, leading to an enantioselective or diastereoselective reaction. Various transition metal catalysts have been developed for the synthesis of chiral piperidines.

For instance, the catalytic kinetic resolution of disubstituted piperidines using achiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids has been shown to be an effective method for obtaining enantioenriched amines. This method, however, was found to be unreactive for 2,6-disubstituted substrates nih.gov.

Asymmetric hydrogenation is a powerful catalyst-controlled method. The enantioselective hydrogenation of pyridine derivatives, such as N-iminopyridinium ylides, can provide access to substituted piperidines with good enantiomeric excesses nih.gov. The success of this method often hinges on the design of the chiral ligand that coordinates to the metal center.

The following table provides examples of chiral auxiliary and catalyst-controlled methodologies for the synthesis of chiral piperidine derivatives:

MethodologyApproachKey FeatureExample ApplicationReference
Chiral AuxiliarySubstrate-controlledTemporary incorporation of a chiral groupSynthesis of trans-2,6-disubstituted piperidines from N-sulfinyl δ-amino β-ketoestersN/A
Chiral AuxiliarySubstrate-controlledUse of oxazolidinones in asymmetric synthesisGeneral synthesis of chiral building blocks nih.govsigmaaldrich.com
Catalyst-ControlledEnantioselective catalysisAsymmetric hydrogenation of pyridine derivativesSynthesis of enantioenriched substituted piperidines nih.gov
Catalyst-ControlledKinetic resolutionEnantioselective acylationResolution of mono- and di-substituted piperidines (not 2,6-disubstituted) nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be made more sustainable by incorporating green chemistry strategies such as the use of solvent-free and catalyst-free protocols, and by designing reactions with high atom economy.

Solvent-Free and Catalyst-Free Synthetic Protocols

Solvent-Free Synthesis

The elimination of volatile organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as solid-state or neat reactions, can lead to improved efficiency, higher yields, and easier purification of products.

The N-alkylation of amines with alcohols is a common reaction that can often be performed under solvent-free conditions. For example, a pincer-nickel complex has been shown to be a highly active catalyst for the N-alkylation of amines using various alcohols under solvent-free conditions acs.org. Similarly, an N-doped graphene-supported Fe single-atom catalyst has been used for the solvent-free N-alkylation of amines with alcohols via a borrowing hydrogen strategy nih.govresearchgate.net. This approach is particularly attractive as it generates water as the only byproduct.

Catalyst-Free Synthetic Protocols

While catalysts are often essential for efficient chemical transformations, their use can introduce issues related to cost, toxicity, and removal from the final product. Therefore, the development of catalyst-free reactions is a significant area of green chemistry research.

A sustainable, catalyst- and solvent-free approach for the synthesis of structurally diverse secondary amines has been developed via reductive amination using pinacolborane (HBpin) rsc.org. This one-pot protocol operates efficiently at room temperature and is compatible with a wide range of aldehydes and primary amines. The N-hydroxyethylation of amines can also be achieved under catalyst-free conditions. For instance, the reaction of amines with ethylene oxide is a well-established method for producing N-hydroxyethyl amines and can often proceed without a catalyst, although it may require elevated temperatures wikipedia.org.

The following table summarizes examples of solvent-free and catalyst-free synthetic protocols relevant to the synthesis of N-substituted amines:

Reaction TypeConditionsKey AdvantageExampleReference
N-alkylation of aminesSolvent-free, pincer-nickel catalystElimination of solvent wasteAlkylation of 2-aminopyridine with naphthyl-1-methanol acs.org
N-alkylation of aminesSolvent-free, Fe single-atom catalystHigh conversion and selectivity, green "borrowing hydrogen" strategyCoupling of aniline with benzyl alcohol nih.govresearchgate.net
Reductive aminationSolvent-free, catalyst-freeMild reaction conditions, broad substrate scopeSynthesis of secondary amines using HBpin rsc.org
N-hydroxyethylationCatalyst-freeAvoids catalyst contamination and costReaction of amines with ethylene oxide wikipedia.org

Atom Economy and Efficiency in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy for the N-alkylation of amines with alcohols is an excellent example of an atom-economical reaction. In this process, the alcohol is transiently dehydrogenated to an aldehyde or ketone, which then undergoes a condensation reaction with the amine to form an imine or enamine. The resulting intermediate is then hydrogenated by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and producing water as the only byproduct. This approach has a high theoretical atom economy as all the atoms from the amine and the alkyl portion of the alcohol are incorporated into the product. The atom economy for such reactions is typically in the range of 88-92% researchgate.net.

In contrast, traditional N-alkylation methods that use alkyl halides generate stoichiometric amounts of salt byproducts, leading to lower atom economy. For example, the reaction of an amine with an alkyl bromide produces one equivalent of hydrobromic acid, which must be neutralized with a base, generating a salt waste.

The direct reaction of 2,6-dimethylpiperidine with ethylene oxide to form this compound is an addition reaction and, in principle, has 100% atom economy, as all the atoms of the reactants are incorporated into the final product. This makes it a highly efficient and green method for introducing the hydroxyethyl group.

The following table compares the atom economy of different N-alkylation methods:

Reaction TypeReactantsByproductsTheoretical Atom Economy
Borrowing Hydrogen N-alkylationAmine + AlcoholWaterHigh (e.g., 88-92%) researchgate.net
N-alkylation with Alkyl HalideAmine + Alkyl Halide + BaseSalt + WaterLower
N-alkylation with Ethylene OxideAmine + Ethylene OxideNone100%

Chemical Reactivity and Derivatization of 2 2,6 Dimethylpiperidin 1 Yl Ethanol

Reactions of the Hydroxyl Group on the Ethanol (B145695) Moiety

Acetylation and Esterification Reactions

The hydroxyl group can readily undergo acetylation and other esterification reactions. In a typical laboratory setting, this can be achieved by reacting 2-(2,6-dimethylpiperidin-1-yl)ethanol with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. For instance, reaction with acetyl chloride in the presence of a suitable base like triethylamine or pyridine would yield 2-(2,6-dimethylpiperidin-1-yl)ethyl acetate.

Table 1: Examples of Esterification Reactions

ReactantReagentProduct
This compoundAcetic anhydride2-(2,6-Dimethylpiperidin-1-yl)ethyl acetate
This compoundBenzoyl chloride2-(2,6-Dimethylpiperidin-1-yl)ethyl benzoate

Oxidation Pathways to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used to convert primary alcohols to aldehydes, which would yield 2-(2,6-dimethylpiperidin-1-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid, will further oxidize the intermediate aldehyde to a carboxylic acid, resulting in the formation of 2-(2,6-dimethylpiperidin-1-yl)acetic acid. The hydrochloride salt of this carboxylic acid derivative is a known compound, confirming its successful synthesis.

Table 2: Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct
This compoundPyridinium chlorochromate (PCC)2-(2,6-Dimethylpiperidin-1-yl)acetaldehyde
This compoundPotassium permanganate (KMnO4)2-(2,6-Dimethylpiperidin-1-yl)acetic acid

Etherification and Related O-Functionalizations

The hydroxyl group can also be converted into an ether through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, treating this compound with a strong base like sodium hydride followed by reaction with methyl iodide would produce 1-(2-methoxyethyl)-2,6-dimethylpiperidine.

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The tertiary amine of the piperidine ring is a nucleophilic center and can participate in a variety of reactions to form quaternary ammonium salts or other N-functionalized derivatives.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom allows for N-alkylation with alkyl halides. For instance, reaction with an alkyl halide such as methyl iodide would lead to the formation of a quaternary ammonium salt, 1-ethyl-1-(2-hydroxyethyl)-2,6-dimethylpiperidin-1-ium iodide. Similarly, N-acylation can occur with acylating agents, though this is generally less common for tertiary amines. It has been noted that the acylation of sterically hindered piperidines, such as 2,2,6,6-tetramethylpiperidine, can sometimes lead to ring fission depending on the reaction conditions and the acylating agent used rsc.org.

Functionalization of the Piperidine Ring System

The piperidine ring in this compound is a versatile scaffold for further chemical modification. The presence of the N-ethanol group and the two methyl groups at the 2 and 6 positions influences the regioselectivity and stereoselectivity of reactions on the ring.

The direct functionalization of carbon-hydrogen (C-H) bonds on the piperidine ring represents a powerful and atom-economical strategy for introducing molecular complexity. Research on related N-substituted piperidines has demonstrated that C-H bonds at the C2, C3, and C4 positions can be selectively functionalized using transition metal catalysis. The site-selectivity is often governed by a combination of electronic effects, steric hindrance, and the choice of catalyst and directing groups.

For N-substituted piperidines, the C2 position is electronically activated, but can be sterically hindered. The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, while the C4 position is more accessible. Catalyst and directing group strategies have been developed to overcome these inherent reactivity patterns. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of the piperidine ring. The choice of the N-protecting group and the rhodium catalyst can direct the functionalization to either the C2 or C4 position. While these studies were not performed on this compound itself, they provide a framework for potential regioselective and stereoselective C-H functionalization strategies for this molecule.

A significant challenge in the functionalization of 2,6-disubstituted piperidines is achieving high diastereoselectivity. Stereochemically complementary methods for the oxidative C-H functionalization of N-carbamoyl tetrahydropyridines have been developed to provide access to either cis- or trans-2,6-substituted piperidines with high regio- and diastereoselectivity. chemicalbook.com

Table 1: Examples of Catalysts Used in Regioselective C-H Functionalization of N-Substituted Piperidines

Catalyst/Reagent SystemTarget PositionComments
Rhodium(II) catalystsC2, C4Site-selectivity is controlled by the catalyst and the N-protecting group.
Palladium catalystsC2, C3, C4Often requires a directing group for regiocontrol.

Note: This table represents general findings for N-substituted piperidines and not specifically for this compound.

The two methyl groups at the C2 and C6 positions of the piperidine ring are generally considered to be chemically robust. However, under specific conditions, these C(sp³)-H bonds can be targeted for functionalization. Late-stage, undirected methylation of unactivated C(sp³)-H bonds in complex molecules has been achieved using photochemically activated peroxides and a nickel(II) complex. This methodology shows a high selectivity for tertiary C-H bonds, but can also be applied to secondary and primary C-H bonds, suggesting that the methyl groups on the 2,6-dimethylpiperidine (B1222252) ring could potentially be functionalized through such an approach.

While direct oxidation or halogenation of the methyl groups of 2,6-dimethylpiperidine derivatives is not commonly reported under standard conditions due to the higher reactivity of other sites in the molecule, specialized C-H activation methods could potentially enable their transformation. For instance, the reactivity of methyl groups in heterocyclic bases like picoline is well-established, where they can undergo condensation reactions. However, the saturated nature of the piperidine ring in this compound makes the methyl groups less activated than those on an aromatic pyridine ring.

Further research is required to explore and develop specific methodologies for the selective functionalization of the dimethyl substituents in this compound.

Advanced Spectroscopic and Computational Characterization of 2 2,6 Dimethylpiperidin 1 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-(2,6-Dimethylpiperidin-1-yl)ethanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to understand the conformational aspects of the molecule.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to the protons and carbons of the 2,6-dimethylpiperidine (B1222252) ring and the N-ethanol substituent. The presence of cis and trans isomers, arising from the relative orientation of the two methyl groups on the piperidine (B6355638) ring, would result in a doubling of the NMR signals if a mixture is present and the exchange rate is slow on the NMR timescale. The following analysis assumes the presence of a single dominant isomer, likely the thermodynamically more stable cis isomer, in a chair conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show characteristic multiplets for the piperidine ring protons. The protons at the C2 and C6 positions, being adjacent to both a methyl group and the nitrogen atom, would appear as complex multiplets. The methyl protons at these positions would likely be doublets. The methylene (B1212753) protons of the piperidine ring (C3, C4, and C5) would present as a series of overlapping multiplets. The N-CH₂ and O-CH₂ protons of the ethanol (B145695) substituent would likely appear as triplets, assuming free rotation, due to coupling with each other. The hydroxyl proton (-OH) would typically be a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information on the carbon skeleton. The chemical shifts are influenced by the nature of the N-alkyl substituent. researchgate.net For N-alkylpiperidines, the chemical shifts of the ring carbons, particularly C2 and C6, are sensitive to the steric bulk of the substituent on the nitrogen atom. researchgate.net The N-ethanol group in this compound is expected to influence the chemical shifts of the piperidine ring carbons compared to the parent 2,6-dimethylpiperidine.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-CH₃ (at C2, C6)~1.1d~6-7
-CH- (at C2, C6)~2.8 - 3.2m-
-CH₂- (at C3, C5)~1.3 - 1.8m-
-CH₂- (at C4)~1.5 - 1.9m-
N-CH₂-~2.6 - 2.9t~5-6
O-CH₂-~3.5 - 3.8t~5-6
-OHVariablebr s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃ (at C2, C6)~18 - 22
C2, C6~55 - 60
C3, C5~30 - 35
C4~24 - 28
N-CH₂-~58 - 62
O-CH₂-~59 - 63

To confirm the assignments made from the 1D NMR spectra and to fully elucidate the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the ¹H-¹H coupling networks. Cross-peaks would be expected between the C2/C6 methine protons and their adjacent methyl and C3/C5 methylene protons. The coupling between the N-CH₂ and O-CH₂ protons of the ethanol side chain would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key correlations would be expected from the N-CH₂ protons to the C2 and C6 carbons of the piperidine ring, confirming the attachment of the ethanol group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the cis isomer, NOE correlations would be expected between the axial protons on C2/C6 and the axial protons on C4, as well as between the equatorial methyl groups.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

The computational protocol would involve:

Conformational Search: A thorough conformational search for both the cis and trans isomers of this compound would be performed to identify the low-energy conformers.

Geometry Optimization: The geometries of the identified conformers would be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

NMR Chemical Shift Calculation: The ¹H and ¹³C NMR shielding tensors for the optimized geometries would be calculated at a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)).

Data Analysis: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Boltzmann averaging of the chemical shifts of the different conformers can provide a more accurate prediction of the experimentally observed values.

This computational approach would not only provide predicted spectra for both isomers but also offer insights into the relationship between their 3D structure and their NMR parameters.

Vibrational Spectroscopy: FT-IR and Raman Studies

The FT-IR and Raman spectra of this compound will be dominated by the vibrational modes of the piperidine ring and the N-hydroxyethyl group.

O-H Stretch: A broad and strong absorption band is expected in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl group.

C-H Stretches: Multiple bands in the 2800-3000 cm⁻¹ region will correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H Bending: Deformations of the CH₂, and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations of the tertiary amine are expected to appear in the 1000-1250 cm⁻¹ region of the FT-IR spectrum. orgchemboulder.com

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the FT-IR spectrum, typically around 1050 cm⁻¹.

Raman spectroscopy would be complementary to FT-IR. The C-H stretching and bending modes are also expected to be Raman active. The C-C backbone vibrations of the piperidine ring should give rise to distinct Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch3200-3600Strong, BroadWeak
C-H stretch (aliphatic)2850-3000StrongStrong
C-H bend (CH₂, CH₃)1350-1470MediumMedium
C-O stretch (primary alcohol)~1050StrongWeak
C-N stretch (tertiary amine)1000-1250MediumMedium

To gain a more detailed understanding of the vibrational spectra, theoretical calculations using DFT methods can be performed. researchgate.netnih.gov The standard procedure involves:

Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and the harmonic vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, they are typically scaled using an empirical scaling factor to improve the agreement with experimental data.

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a precise and unambiguous assignment of the observed vibrational bands.

Such a computational study would provide a complete vibrational assignment for both the cis and trans isomers of this compound, aiding in the interpretation of the experimental FT-IR and Raman spectra and offering insights into the vibrational characteristics of this N-substituted piperidine derivative.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Fragmentation Pathways and Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would be expected to undergo characteristic fragmentation, aiding in its structural confirmation. While a published mass spectrum for this specific compound is not available, likely fragmentation pathways can be predicted based on the functional groups present: a tertiary amine within a piperidine ring and a primary alcohol.

Key predicted fragmentation patterns include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols.

Cleavage adjacent to the nitrogen atom within the piperidine ring would be highly favorable, leading to the formation of a stable iminium ion. The loss of an ethyl group from the piperidine ring is a probable event.

Another significant alpha-cleavage would involve the C-C bond between the piperidine ring and the ethanol side chain. This would result in a resonance-stabilized ion containing the piperidine ring at m/z 112 or the [CH₂OH]⁺ fragment at m/z 31. A prominent peak at m/z 31 is often indicative of a primary alcohol.

Loss of Water: Alcohols frequently exhibit a peak corresponding to the loss of a water molecule (M-18) from the molecular ion, particularly in the gas phase.

Ring Fragmentation: The dimethylpiperidine ring itself can undergo fragmentation, leading to a series of smaller charged fragments.

A summary of predicted key fragments is presented below.

Predicted Fragment IonProposed Structure/OriginPredicted m/z
[M-H₂O]⁺Loss of water from the molecular ion139
[C₇H₁₄N]⁺Alpha-cleavage, loss of the hydroxyethyl (B10761427) group112
[CH₂OH]⁺Alpha-cleavage, formation of hydroxymethyl cation31

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental formula. While specific HRMS data for this compound has not been reported, its theoretical exact mass can be calculated based on its chemical formula, C₉H₁₉NO. This calculated mass serves as a crucial reference for its identification in complex mixtures.

PropertyValue
Molecular Formula C₉H₁₉NO
Monoisotopic Mass 157.14666 u

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

No published single crystal X-ray diffraction studies for this compound were found. Such a study would be invaluable for unambiguously determining several structural features. The compound exists as three stereoisomers: the chiral enantiomeric pair (2R,6R) and (2S,6S), and the achiral meso compound (2R,6S).

A crystallographic analysis would confirm:

Absolute Configuration: For the chiral isomers, techniques like anomalous dispersion could determine the absolute configuration (R or S) at the two stereocenters.

Conformation: It would reveal the preferred conformation of the piperidine ring, which is expected to adopt a chair conformation. The analysis would show whether the two methyl groups and the N-ethanol substituent occupy axial or equatorial positions. In the thermodynamically stable conformation of the cis-isomer, the methyl groups would likely be equatorial.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

For this compound, the (2R,6R) and (2S,6S) enantiomers are expected to be chiroptically active. Their CD and ORD spectra would be mirror images of each other. The meso (2R,6S) isomer, being achiral, would not exhibit a CD or ORD spectrum. To date, no published CD or ORD spectra for the chiral isomers of this compound are available. Such data would be essential for assigning the absolute configuration of a given enantiomer by comparing experimental spectra with those predicted from quantum chemical calculations.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For this compound, these theoretical methods can elucidate its behavior at a molecular level. However, based on a comprehensive search of publicly available scientific literature, specific computational studies dedicated to this compound appear to be limited. The following sections describe the theoretical framework and potential insights that could be gained from such studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy. A DFT study of this compound would provide fundamental information about its intrinsic molecular characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this analysis would determine the most stable three-dimensional conformation, including critical bond lengths, bond angles, and dihedral angles. This process is crucial as the molecule's geometry influences its physical and chemical properties.

The piperidine ring in the molecule is expected to adopt a chair conformation, with the methyl and ethanol substituents occupying either axial or equatorial positions. DFT calculations could precisely determine the energetic preference for these arrangements. Analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density.

No specific published data on the optimized geometry or electronic structure analysis for this compound is available from the conducted searches.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Chemical Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity.

Detailed research findings and data tables for the HOMO-LUMO analysis and global chemical reactivity descriptors of this compound are not available in the searched scientific literature.

Table 1: Global Chemical Reactivity Descriptors (Theoretical) This table would typically display calculated values for the following descriptors. However, without specific studies on this compound, no data can be provided.

DescriptorFormulaDescriptionCalculated Value
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbitalData not available
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbitalData not available
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical stability and reactivityData not available
Ionization Potential (I)-EHOMOThe energy required to remove an electronData not available
Electron Affinity (A)-ELUMOThe energy released when an electron is addedData not available
Hardness (η)(I - A) / 2Resistance to change in electron distributionData not available
Softness (S)1 / (2η)The reciprocal of hardnessData not available
Electronegativity (χ)(I + A) / 2The power of an atom to attract electronsData not available
Chemical Potential (μ)-(I + A) / 2The escaping tendency of electrons from a systemData not available
Electrophilicity Index (ω)μ² / (2η)A measure of the electrophilic power of a moleculeData not available
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, Lewis-like picture of the electronic structure. nih.gov For this compound, NBO analysis would identify the key donor-acceptor interactions that contribute to its stability.

This method quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The energy of these interactions (E(2)) indicates the strength of the hyperconjugative effects. For instance, interactions between the lone pair electrons on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds could be evaluated to understand intramolecular charge transfer and its role in stabilizing the molecule.

Specific NBO analysis results detailing hyperconjugative interactions and stabilization energies for this compound could not be found in the available literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring due to their lone pairs of electrons. Positive potentials (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogens attached to the piperidine ring. This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. mdpi.com

A specific MEP surface map for this compound has not been published in the reviewed scientific sources.

Prediction of Thermodynamic Properties

DFT calculations can be used to predict various thermodynamic properties of a molecule in the gas phase, such as standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). These calculations are typically performed by combining the optimized geometry with vibrational frequency analysis. The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal contributions to the thermodynamic functions.

These predicted properties are valuable for understanding the stability and energy of the molecule under different temperature conditions and can be used in chemical engineering applications. nist.gov

No computationally predicted thermodynamic data for this compound were found in the conducted literature search.

Table 2: Predicted Thermodynamic Properties (Theoretical) This table is intended to show theoretically calculated thermodynamic properties. In the absence of specific studies on this compound, no data is available.

PropertyDescriptionCalculated Value
Zero-Point Vibrational Energy (ZPVE)The lowest possible energy of the moleculeData not available
Enthalpy of Formation (ΔHf°)The change in enthalpy during the formation of the compound from its elementsData not available
Standard Entropy (S°)A measure of the randomness or disorder of the moleculeData not available
Heat Capacity at constant volume (Cv)The amount of heat required to raise the temperature by one degree at constant volumeData not available

Molecular Dynamics Simulations to Explore Conformation and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound at an atomic level. These simulations can provide detailed insights into the conformational landscape of the molecule and its interactions with its environment, which are often inaccessible through experimental methods alone. By simulating the motion of atoms over time, MD can reveal the preferred three-dimensional structures, the flexibility of the molecule, and the nature of its intermolecular interactions.

A primary focus of MD simulations on this compound would be to characterize the conformational preferences of the 2,6-dimethylpiperidine ring. Substituted piperidine rings are known to exist predominantly in a chair conformation to minimize steric strain. wikipedia.orgrsc.org For the cis-isomer of this compound, the chair conformation with both methyl groups in equatorial positions is expected to be the most stable, as this arrangement minimizes 1,3-diaxial interactions. rsc.orgnih.gov The ethanol substituent on the nitrogen atom would also have rotational freedom, and MD simulations can quantify the dihedral angle distributions to identify its most probable orientations relative to the piperidine ring.

Furthermore, MD simulations can elucidate the role of the hydroxyl group of the ethanol substituent in mediating intermolecular interactions. In a simulated aqueous environment, the terminal hydroxyl group is expected to act as both a hydrogen bond donor and acceptor, forming transient hydrogen bonds with surrounding water molecules. The dynamics of these hydrogen bonds, including their lifetimes and geometries, are crucial for understanding the solvation and miscibility of the compound. In concentrated solutions or in the pure liquid state, simulations can also model the formation of intermolecular hydrogen bonds between molecules of this compound itself, which would significantly influence its bulk properties. researchgate.net

The data generated from these simulations can be analyzed to produce key structural and dynamic parameters. The root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time, while the radius of gyration provides information about its compactness. Radial distribution functions can be calculated to understand the spatial arrangement of solvent molecules around specific functional groups of the solute.

Simulation ParameterTypical Value/Observation for a Substituted Piperidine
Predominant Ring ConformationChair
Methyl Group Orientation (cis-isomer)Equatorial-Equatorial
Key Intermolecular InteractionHydrogen bonding via the hydroxyl group
Simulation EnsembleNPT (Isothermal-Isobaric)

Ab Initio Calculations for Electronic Properties

Ab initio quantum chemical calculations offer a fundamental approach to understanding the electronic structure and properties of this compound. These first-principles methods solve the Schrödinger equation without empirical parameters, providing a detailed description of the electron distribution and related molecular properties. Such calculations are invaluable for characterizing the molecule's reactivity, polarity, and spectroscopic features.

A key aspect of ab initio studies is the determination of the molecular geometry of the lowest energy conformer. By performing geometry optimization, typically using methods like Hartree-Fock or Density Functional Theory (DFT), the precise bond lengths, bond angles, and dihedral angles of the most stable conformation can be determined. documentsdelivered.com These calculations would likely confirm the chair conformation of the piperidine ring with equatorial methyl groups as the global minimum on the potential energy surface.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (electron-rich) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, indicating their roles as sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (electron-poor), highlighting its role as a hydrogen bond donor.

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests lower reactivity. For an amino alcohol, the HOMO is typically localized on the non-bonding orbitals of the nitrogen and oxygen atoms, while the LUMO may be distributed over the sigma anti-bonding orbitals. acs.org

Electronic PropertyDescription and SignificanceIllustrative Calculated Value
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.~ -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.~ 4.0 eV
HOMO-LUMO GapIndicator of chemical reactivity and stability.~ 10.5 eV
Dipole MomentMeasure of the net molecular polarity.~ 2.5 Debye

Applications and Research Significance of 2 2,6 Dimethylpiperidin 1 Yl Ethanol and Its Derivatives

Role as a Versatile Synthetic Intermediate

The unique structural characteristics of 2-(2,6-dimethylpiperidin-1-yl)ethanol, namely the sterically hindered secondary amine and the primary alcohol, make it a valuable building block in the construction of more complex molecular architectures.

While direct and extensive examples of the use of this compound in the total synthesis of complex natural products are not widely documented in readily available literature, the broader class of piperidine-containing compounds is well-established as crucial synthetic intermediates. The principles of diversity-oriented synthesis (DOS) often employ simple, functionalized piperidines to generate libraries of structurally diverse molecules. The 2,6-dimethyl substitution pattern, in particular, offers a level of steric control that can influence the stereochemical outcome of reactions at or near the piperidine (B6355638) ring. The ethanol (B145695) side chain provides a convenient handle for elongation or modification, allowing for its incorporation into larger, more complex structures. For example, similar piperidine ethanols are utilized as precursors in the synthesis of alkaloids and other biologically active compounds.

The reactivity of the hydroxyl group and the nitrogen atom in this compound allows it to serve as a precursor for the synthesis of various advanced heterocyclic scaffolds. Through a series of chemical transformations, the ethanol moiety can be converted into other functional groups, which can then participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems. For instance, oxidation of the alcohol to an aldehyde or carboxylic acid, followed by reactions involving the piperidine nitrogen, can lead to the formation of novel lactams or other heterocyclic ring systems. The inherent chirality of many 2,6-disubstituted piperidines can also be exploited to generate enantiomerically pure heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Investigations in Medicinal Chemistry

The piperidine ring is a common scaffold in a vast number of pharmaceuticals and biologically active compounds. The 2,6-dimethylpiperidine (B1222252) moiety, in particular, has been incorporated into various molecular designs to probe and optimize interactions with biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. fiveable.menih.govmdpi.com For derivatives of 2,6-dimethylpiperidine, SAR studies have been instrumental in optimizing their therapeutic potential. For example, in the development of anti-inflammatory agents, modifications to the substitution pattern on the piperidine ring and the nature of the side chains have been shown to significantly impact cyclooxygenase (COX) inhibitory activity. researchgate.netresearchgate.net Similarly, in the design of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, the spatial arrangement of substituents on the piperidine ring is crucial for effective binding to the enzyme's active site. nih.gov

Key structural modifications in SAR studies of 2,6-dimethylpiperidine derivatives often include:

Alteration of substituents on the nitrogen atom: The nature of the group attached to the piperidine nitrogen can influence the compound's polarity, basicity, and ability to form hydrogen bonds, all of which can affect its interaction with a biological target.

Modification of the side chain: The length, rigidity, and functional groups of the side chain (such as the ethanol group in the parent compound) can be varied to explore the optimal conformation for binding.

Introduction of additional stereocenters: The stereochemistry of the methyl groups at the 2 and 6 positions, as well as any stereocenters in the side chain, can have a profound effect on biological activity.

Table 1: SAR Insights from Piperidine Derivatives in Medicinal Chemistry

Compound ClassBiological TargetKey SAR Findings
Isoindoline-1,3-dione derivativesCyclooxygenase (COX)The presence of a 2,6-dimethylpiperidine moiety contributes to anti-inflammatory activity. researchgate.netresearchgate.net
Indanone derivativesAcetylcholinesterase (AChE)The piperidine ring acts as a crucial scaffold for positioning other functional groups within the enzyme's active site. nih.gov
Colchicine binding site inhibitorsTubulinPiperidine-2,6-dione fragments can exhibit potent anticancer activity. tandfonline.com

Derivatives of this compound have been investigated as inhibitors of various enzymes. Understanding the mechanism and kinetics of this inhibition is crucial for the development of effective therapeutic agents. fiveable.menih.govnih.govyoutube.comkhanacademy.orgresearchgate.net Enzyme inhibitors can be broadly classified based on their mode of action, such as competitive, non-competitive, uncompetitive, or mixed inhibition.

Kinetic studies, often involving the analysis of reaction rates at varying substrate and inhibitor concentrations, can elucidate the type of inhibition. For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum reaction velocity (Vmax). In contrast, a non-competitive inhibitor will decrease Vmax without altering Km.

For piperidine-based inhibitors, the specific interactions with the enzyme's active site or allosteric sites will determine the inhibition mechanism. The 2,6-dimethylpiperidine core can provide a rigid scaffold that orients other functional groups for optimal binding, potentially leading to potent and selective enzyme inhibition.

Molecular docking and other in silico methods are powerful computational tools used to predict and analyze the binding of a ligand (such as a derivative of this compound) to the three-dimensional structure of a protein target. nih.govmdpi.comunpad.ac.idmdpi.comresearchgate.netresearchgate.netbiointerfaceresearch.com These studies provide valuable insights into the plausible binding modes, key intermolecular interactions, and the structural basis for the observed biological activity.

In a typical molecular docking study, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. This information can be used to:

Identify the most likely binding conformation of the inhibitor.

Pinpoint key amino acid residues in the protein that interact with the inhibitor.

Understand the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Guide the rational design of new derivatives with improved potency and selectivity.

For 2,6-dimethylpiperidine derivatives, molecular docking studies can help to explain the observed SAR by correlating the structural features of the compounds with their predicted binding affinities and interaction patterns within the active site of a target enzyme.

Evaluation of Antimicrobial Activities of Derivatives

The piperidine scaffold is a crucial component in many pharmacologically active compounds, and its derivatives are frequently investigated for antimicrobial properties. Research into derivatives of this compound focuses on synthesizing new molecules and evaluating their efficacy against various microbial strains. These studies often involve modifying the core structure to enhance biological activity.

Detailed research findings have shown that piperidine derivatives exhibit a range of antibacterial and antifungal activities. For instance, a study on novel piperidine derivatives demonstrated their inhibitory effects against both Gram-positive and Gram-negative bacteria. academicjournals.org In one such study, six new piperidine derivatives were synthesized and tested against seven bacterial species. academicjournals.org Compound 6 from this series showed the most potent inhibitory activity, with minimum inhibitory concentration (MIC) values of 0.75 mg/ml against Bacillus subtilis and 1.5 mg/ml against several other bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. academicjournals.org In contrast, some synthesized piperidine derivatives show no activity against certain fungal species like Fusarium verticilliodes and Candida utilis. academicjournals.org

Another study focusing on different piperidine derivatives tested their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. biointerfaceresearch.comresearchgate.net The results, measured as the zone of inhibition, indicated that the synthesized compounds were active against both types of bacteria. biointerfaceresearch.comresearchgate.net For example, one compound showed an inhibition zone of 24±3.26 mm against S. aureus and 12±0 mm against E. coli at a concentration of 10 mg/ml (20 µL). biointerfaceresearch.com These findings highlight that simple structural modifications, such as changing the hydrocarbon chain length of an ester group, can significantly influence the antimicrobial potency. biointerfaceresearch.comresearchgate.net

The following table summarizes the antimicrobial activity of selected piperidine derivatives from a research study.

CompoundMicroorganismInhibition Zone (mm) at 10mg/ml
10 µL
Compound 1 Escherichia coli6 ± 0.82
Staphylococcus aureus17 ± 1.63
Compound 2 Escherichia coli8 ± 0.82
Staphylococcus aureus18 ± 2.94
Chloramphenicol (Standard) Escherichia coli28 ± 2.16
Staphylococcus aureus19 ± 1.63

Data sourced from a study on new piperidine derivatives. biointerfaceresearch.com

Applications in Materials Science

The unique structural characteristics of this compound, featuring a sterically hindered cyclic amine and a reactive primary alcohol, make it and its derivatives valuable components in the field of materials science.

As a Building Block for Functional Polymers and Metal Complexes

The 2,6-dimethylpiperidine moiety is recognized as an attractive building block in synthesis. wikipedia.org The presence of the ethanol group on the nitrogen atom provides a reactive handle for polymerization reactions. This allows for the incorporation of the bulky and conformationally rigid dimethylpiperidine unit into polymer backbones or as pendant groups. Such polymers can exhibit unique thermal and mechanical properties due to the steric hindrance imparted by the dimethyl groups, which can restrict chain mobility.

Furthermore, the nitrogen atom of the piperidine ring and the oxygen atom of the ethanol group can act as ligands, coordinating with various metal ions to form stable metal complexes. uniroma1.it The synthesis of metal salophen complexes with ethyl piperidine substituents has been explored, leading to the formation of complexes with zinc(II), copper(II), and platinum(II). uniroma1.it These metallosupramolecular structures are of interest for their potential applications in catalysis and as functional materials with specific electronic or magnetic properties. The specific geometry and steric bulk of the 2,6-dimethylpiperidine ligand can influence the coordination geometry and stability of the resulting metal complexes.

Potential in Designing Advanced Material Architectures

The modular nature of this compound allows for its use in designing complex and advanced material architectures. By modifying the ethanol group, it is possible to attach this moiety to other functional units, creating multifunctional molecules that can self-assemble into ordered structures. For example, incorporating this building block into block copolymers could lead to the formation of well-defined nanostructures in the solid-state or in solution.

The development of responsive polymers is another promising area. The nitrogen atom in the piperidine ring can be protonated or quaternized, introducing pH- or ion-responsive behavior to the material. This could be exploited in the design of "smart" materials for applications in sensors, drug delivery systems, or coatings. The combination of the rigid piperidine structure with flexible polymer chains could lead to materials with tunable viscoelastic properties, suitable for applications such as elastomers or gels.

Utility in Analytical Chemistry

The distinct chemical properties of the this compound structure lend themselves to various applications in analytical chemistry, from method development to the creation of chemical sensors.

Development of Analytical Methods for Detection and Quantification

The quantification of piperidine and its derivatives often requires specialized analytical methods due to their chemical nature. Compounds like this compound have high polarity and may lack a strong UV chromophore, making direct analysis by high-performance liquid chromatography (HPLC) with UV detection challenging. google.com

To overcome this, derivatization is a common strategy. The ethanol group or the tertiary amine can be reacted with a suitable reagent to introduce a chromophore or a fluorophore, enhancing detection sensitivity. For instance, a pre-column derivatization technique using 4-toluenesulfonyl chloride has been successfully employed for the RP-HPLC analysis of piperidine. nih.govresearchgate.net This approach allows for the determination of piperidine in the range of 0.44-53.33 μg/mL with a limit of detection of 0.15 μg/mL. nih.govresearchgate.net Gas chromatography (GC) is another viable technique, given the volatility of many piperidine derivatives. google.com Headspace GC can be used to measure piperidine content in various samples. google.com These general strategies can be adapted for the specific detection and quantification of this compound and its metabolites or degradation products in complex matrices.

Use as a Fluorescent Probe in Chemical and Biological Systems

While this compound itself is not inherently fluorescent, it can be chemically modified to create fluorescent probes. The core principle involves attaching a fluorophore to the molecule. The local environment around the piperidine ring can then influence the fluorescence properties of the attached dye, allowing for the sensing of specific analytes or changes in the microenvironment.

Studies on other N-substituted piperidine compounds have shown that their fluorescence properties can be highly sensitive to solvent polarity. researchgate.net For example, 2-N-piperidinopyrazine exhibits its highest fluorescence intensity in the nonpolar solvent tetrahydrofuran, with the intensity decreasing as solvent polarity increases. researchgate.net A similar principle could be applied to derivatives of this compound. By attaching a suitable pyrazine or other fluorescent moiety, it is conceivable to develop probes where changes in the local environment (e.g., pH, ion concentration, or binding to a biological target) would modulate the fluorescence output. The steric hindrance provided by the 2,6-dimethyl groups could also be exploited to create probes with high selectivity for specific binding pockets in biomolecules.

Degradation Pathways and Environmental Considerations

Mechanistic Studies of Chemical and Biological Degradation

While specific degradation studies on 2-(2,6-Dimethylpiperidin-1-yl)ethanol are not extensively available in public literature, its structural motifs—a substituted piperidine (B6355638) ring and an ethanolamine (B43304) side chain—allow for informed predictions of its degradation behavior based on studies of similar compounds.

Oxidative Degradation: Oxidative processes are primary drivers of degradation in many environments. For this compound, oxidation can occur at several sites:

Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidative attack. Atmospheric photo-oxidation, initiated by hydroxyl (OH) radicals, can proceed via hydrogen abstraction from either the N-H group (in unsubstituted piperidine) or, more relevantly here, the C-H bonds of the ring. acs.orgresearchgate.net Studies on piperidine itself show that H-abstraction from the carbon atoms adjacent to the nitrogen (the α-carbons) is a significant pathway. acs.orgwhiterose.ac.uk This can lead to the formation of iminium ions, which are intermediates that can undergo further reactions, including ring opening. acs.orgwhiterose.ac.ukacs.org In biological systems, oxidation is often catalyzed by enzymes like cytochrome P450s. researchgate.net

Side-Chain Oxidation: The primary alcohol of the ethanol (B145695) group is a prime target for oxidation. It can be oxidized first to an aldehyde, 2-(2,6-dimethylpiperidin-1-yl)acetaldehyde, and subsequently to a carboxylic acid, 2-(2,6-dimethylpiperidin-1-yl)acetic acid.

N-Dealkylation: The bond between the piperidine nitrogen and the ethanol side chain can be cleaved through oxidative N-dealkylation, a common metabolic pathway for N-alkyl amines. researchgate.netnih.govnih.gov This would yield 2,6-dimethylpiperidine (B1222252) and 2-hydroxyacetaldehyde (glycolaldehyde).

Reductive Degradation: Reductive degradation pathways are less common in typical aerobic environmental compartments but can be significant under anaerobic conditions, such as in certain sediments or wastewater treatment systems. For a saturated N-heterocycle like the one in this compound, reductive pathways are generally less favorable than oxidative ones. However, functional groups introduced through initial oxidative steps could potentially undergo reduction.

Biotransformation is the chemical modification of substances by living organisms, a critical process in determining the fate and potential toxicity of a compound. The metabolism of this compound is expected to follow established pathways for xenobiotics, primarily involving Phase I and Phase II reactions.

Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the compound's polarity.

Hydroxylation: Cytochrome P450 enzymes can hydroxylate the piperidine ring, with studies on piperidine itself confirming the formation of 3-hydroxypiperidine and 4-hydroxypiperidine as major metabolites. nih.gov Similar hydroxylation on the dimethyl-substituted ring is plausible.

N-Oxidation: The tertiary amine nitrogen can be oxidized to form an N-oxide, a common metabolic route for alicyclic amines. researchgate.net

N-Dealkylation: As mentioned, enzymatic cleavage of the ethanol side chain is a likely and often predominant metabolic pathway for molecules with N-alkylpiperidine moieties. nih.govnih.gov

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, greatly increasing water solubility to facilitate excretion.

Glucuronidation/Sulfation: The hydroxyl group of the ethanol side chain, or any hydroxyl groups added to the ring during Phase I, can be conjugated with glucuronic acid or sulfate.

Based on these pathways, a range of potential metabolites can be predicted.

Table 1: Predicted Metabolites of this compound
Metabolic PathwayPotential MetaboliteResulting Functional Group
Ring HydroxylationHydroxy-2-(2,6-dimethylpiperidin-1-yl)ethanolHydroxyl (-OH) on piperidine ring
Side-Chain Oxidation2-(2,6-Dimethylpiperidin-1-yl)acetic acidCarboxylic Acid (-COOH)
N-OxidationThis compound N-oxideN-Oxide
N-Dealkylation2,6-DimethylpiperidineSecondary Amine (-NH)
Phase II ConjugationGlucuronide or sulfate conjugate of the parent compoundConjugated Hydroxyl Group

Environmental Fate and Persistence Considerations

The environmental fate of a chemical describes its transport and transformation in various environmental compartments (air, water, soil). Persistence refers to the length of time the chemical remains in the environment.

Soil: The behavior of this compound in soil will be governed by its adsorption characteristics and biodegradability. As an amine, it is expected to be present in its protonated, cationic form in most environmental soils, leading to adsorption to negatively charged soil components like clay and organic matter. This binding can reduce its mobility but may also decrease its bioavailability for microbial degradation. nih.gov However, numerous soil bacteria are capable of degrading N-heterocyclic compounds. dntb.gov.ua

Water: In aquatic systems, the compound's water solubility will influence its distribution. Biodegradation by aquatic microorganisms is expected to be a key removal mechanism. Photodegradation, particularly in sunlit surface waters, may also contribute to its breakdown, likely initiated by reactions with hydroxyl radicals. whiterose.ac.uk

Air: Due to its hydroxyl group and relatively high molecular weight, the compound is expected to have low volatility, making long-range atmospheric transport unlikely. If it does enter the atmosphere, it would be susceptible to rapid degradation by OH radicals. acs.org

The persistence of heterocyclic compounds in the environment can be a concern, as their unique chemical structures can sometimes lead to resistance to biodegradation. mdpi.comresearchgate.netresearchgate.net

Table 2: Environmental Fate Considerations
Environmental CompartmentKey ProcessLikely Outcome
SoilAdsorption & BiodegradationModerate mobility, eventual degradation. Persistence depends on soil type and microbial community.
WaterBiodegradation & PhotodegradationPrimary removal mechanism is likely microbial degradation.
AirLow Volatility & Photo-oxidationUnlikely to be a major compartment; rapid degradation if present.

Lifecycle Assessment (LCA) for Sustainable Chemical Synthesis

A Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal ("cradle-to-grave"). semanticscholar.orgeuropa.euapec.org For a specialty chemical, a "cradle-to-gate" assessment, which covers processes up to the point where the product leaves the factory, is common. mdpi.com The framework for conducting an LCA is defined by ISO standards 14040 and 14044. europa.eudntb.gov.uaresearchgate.net

An LCA for the synthesis of this compound would involve:

Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of the product), and the system boundaries (e.g., from the extraction of raw materials for precursors like 2,6-dimethylpiperidine and 2-chloroethanol to the final purified product). apec.org

Life Cycle Inventory (LCI): Quantifying all inputs (raw materials, energy, water) and outputs (product, co-products, emissions to air and water, solid waste) for each step in the synthesis process. europa.eu This is the most data-intensive phase.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts of the inputs and outputs. This involves classifying emissions into impact categories (e.g., global warming potential, acidification, resource depletion) and characterizing their effects. europa.eu

Interpretation: Analyzing the results to identify the main drivers of environmental impact in the synthesis route—such as a particular solvent, energy-intensive step, or raw material—and providing recommendations for improvement. semanticscholar.orgapec.org

Implementing LCA in chemical process design can support the development of greener, more sustainable synthesis routes. dntb.gov.uaearthshiftglobal.comwbcsd.orgelsevier.com

Table 3: Stages of a "Cradle-to-Gate" LCA for this compound Synthesis
LCA StageKey Considerations and Data Inputs
Raw Material AcquisitionEnvironmental impact of producing precursors (e.g., 2,6-dimethylpiperidine, 2-chloroethanol), solvents, and catalysts.
Chemical SynthesisEnergy consumption (heating, cooling, stirring), water usage, solvent losses, reactor efficiency, and yield.
PurificationEnergy for distillation or chromatography; solvent use; generation of purification residues.
Waste ManagementImpact of treating wastewater; disposal or incineration of solid/liquid wastes; potential for solvent recycling.
Impact Assessment CategoriesGlobal Warming Potential (kg CO₂ eq), Water Consumption, Fossil Resource Scarcity, Terrestrial Acidification.

Conclusion and Future Research Directions

Summary of Key Findings on 2-(2,6-Dimethylpiperidin-1-yl)ethanol

This compound is a substituted piperidine (B6355638) derivative featuring a 2,6-dimethylated heterocyclic ring and an ethanol (B145695) side chain attached to the nitrogen atom. Publicly available research specifically detailing the synthesis, properties, and applications of this exact compound is limited. It is primarily cataloged as a chemical intermediate available from various suppliers. bldpharm.comchemical-suppliers.eu However, a summary of its key characteristics can be inferred from its structural components: the 2,6-dimethylpiperidine (B1222252) moiety and the ethanolamine (B43304) functionality.

The parent compound, 2,6-dimethylpiperidine, exists as three stereoisomers: a chiral (R,R)/(S,S) enantiomeric pair and an achiral (R,S) meso form. wikipedia.org The presence of the two methyl groups at the 2 and 6 positions creates significant steric hindrance around the nitrogen atom, which influences its nucleophilicity and conformational preferences. wikipedia.org The ethanol group provides a primary alcohol functionality, which can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The combination of a sterically hindered tertiary amine and a reactive hydroxyl group within the same molecule suggests its potential utility as a specialized building block in organic synthesis.

A table summarizing the presumed basic properties of the compound is presented below.

Table 1: Inferred Properties of this compound

Property Data
CAS Number 23502-32-1 bldpharm.com
Molecular Formula C₉H₁₉NO
Structure A 2,6-dimethylpiperidine ring N-substituted with an ethanol group.
Key Functional Groups Tertiary Amine, Primary Alcohol
Expected Reactivity Can act as a hindered base; the hydroxyl group can be functionalized.

| Potential Applications | Intermediate in organic synthesis; building block for pharmaceuticals or specialty chemicals. |

Emerging Research Avenues in Piperidine Chemistry

The field of piperidine chemistry is dynamic, with researchers continuously developing innovative synthetic methods and exploring novel applications. Piperidine-containing compounds are crucial in the pharmaceutical industry, forming the structural core of numerous drugs. nih.govresearchgate.net

One of the most significant emerging avenues is the development of more efficient and modular synthetic strategies. Recently, a novel two-step method was unveiled that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.netsciencedaily.com This approach dramatically simplifies the synthesis of complex, high-value piperidines, reducing multi-step processes to as few as two to five steps and avoiding the need for costly precious metal catalysts like palladium. news-medical.netsciencedaily.com Such innovations are poised to accelerate drug discovery by providing rapid access to new molecular scaffolds. sciencedaily.com

Another major research thrust is the design of piperidine derivatives as multi-targeted therapeutic agents. Scientists are exploring substituted piperidines for their potential to treat complex multifactorial diseases like Alzheimer's by designing molecules that can, for example, inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also possessing antioxidant properties. ajchem-a.com

Furthermore, the application of piperidines in materials science and green chemistry is expanding. For instance, piperidine-based polymeric networks have been successfully used as heterogeneous catalysts in continuously operated microfluidic reactors. nih.gov This approach aligns with the principles of green chemistry by offering cost-effective and low-waste synthesis of bioactive compounds. nih.gov

Interdisciplinary Research Opportunities Involving the Chemical Compound

The unique structural characteristics of this compound make it a candidate for several interdisciplinary research endeavors, bridging organic chemistry with pharmacology, materials science, and computational biology.

Medicinal Chemistry and Pharmacology: The piperidine ring is a "privileged structure" known to enhance membrane permeability and receptor binding affinity. researchgate.net The specific 2,6-dimethyl substitution pattern in this compound could be exploited to create conformationally restricted analogues of known drugs. The hydroxyl group provides a convenient handle for attaching the scaffold to other pharmacophores. Interdisciplinary teams could synthesize libraries of derivatives and use high-throughput screening to identify novel therapeutic agents for targets in cancer or central nervous system disorders. researchgate.net

Catalysis and Process Chemistry: The sterically hindered nitrogen atom makes the compound a potential non-nucleophilic base or a ligand for metal catalysts. Research at the interface of organic synthesis and chemical engineering could explore its use, or the use of its derivatives, in asymmetric catalysis or in continuous-flow processes where catalyst stability and selectivity are paramount. nih.gov The bifunctional nature of the molecule (base and alcohol) could be leveraged to design novel organocatalysts.

Computational Chemistry and Molecular Modeling: The stereochemistry of the 2,6-dimethylpiperidine ring presents an interesting case for computational analysis. wikipedia.org Collaborations between synthetic chemists and computational biologists could use molecular docking studies to predict the binding of potential drug candidates derived from this scaffold to biological targets like enzymes or receptors. researchgate.net Such studies could guide synthetic efforts, saving time and resources by prioritizing compounds with the highest predicted affinity and specificity.

Q & A

Q. What are the recommended safety protocols for handling 2-(2,6-Dimethylpiperidin-1-yl)ethanol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation.
  • Storage: Store in a cool, dry, well-ventilated area, away from oxidizers and acids. Use airtight containers to prevent moisture absorption.
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct contact using mechanical tools.
  • Emergency Measures: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) for specific first-aid guidelines .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the piperidine ring substitution pattern and ethanol side-chain connectivity. For example, the 2,6-dimethyl groups on the piperidine ring will show distinct splitting patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (C9H19NOC_9H_{19}NO) and fragmentation patterns. Electrospray ionization (ESI) is suitable for polar derivatives.
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., -OH stretch at ~3200–3600 cm1^{-1}) and tertiary amine vibrations (C-N stretch at ~1200 cm1^{-1}).
  • X-ray Crystallography: For crystalline derivatives, SHELX programs (e.g., SHELXL) can resolve bond lengths and angles, though crystallization may require co-crystallization agents .

Intermediate Questions

Q. How can computational models predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Analyze membrane permeability using lipid bilayer models. The ethanol group enhances hydrophilicity, potentially improving blood-brain barrier (BBB) penetration.
  • ADMET Prediction Tools: Use software like SwissADME to estimate absorption (LogP ~1.5–2.0), metabolic stability (CYP450 interactions), and toxicity (AMES test).
  • Collision Cross-Section (CCS) Analysis: Predict CCS values (e.g., using MOBCAL) to compare with experimental ion mobility data, aiding in metabolite identification .

Q. What experimental designs are effective for studying the biological activity of this compound in vitro?

Methodological Answer:

  • Cell-Based Assays:
    • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to determine IC50_{50} values.
    • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled competitors.
  • Enzyme Inhibition Studies: Kinetic assays (e.g., fluorescence-based) to measure inhibition constants (KiK_i) against target enzymes like acetylcholinesterase.
  • Dose-Response Curves: Include positive/negative controls (e.g., ethanol as a solvent control) and triplicate measurements to ensure reproducibility .

Advanced Questions

Q. How can the puckering conformation of the piperidine ring in this compound be quantitatively analyzed?

Methodological Answer:

  • Cremer-Pople Parameters: Calculate puckering amplitude (qq) and phase angle (θ\theta) using atomic coordinates from X-ray data. For a six-membered ring, the out-of-plane displacements (zjz_j) are fitted to:

    zj=q6cos(θ+2π(j1)6)z_j = \frac{q}{\sqrt{6}} \cos\left(\theta + \frac{2\pi(j-1)}{6}\right)
  • Software Tools: Use Mercury (CCDC) or custom scripts to derive parameters. The 2,6-dimethyl groups likely enforce a chair conformation, reducing pseudorotation .

Table 1: Example Puckering Parameters for a Chair Conformation

Amplitude (qq, Å)Phase Angle (θ\theta, °)
0.5–0.70–30

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Dependent Effects: Re-evaluate assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear responses.
  • Metabolic Stability: Use liver microsome assays to rule out rapid degradation masking activity.
  • Orthogonal Assays: Validate results with complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Artifact Controls: Include solvent controls (e.g., DMSO/ethanol) to exclude vehicle-induced effects. Refer to Freund’s framework for distinguishing causal vs. artifactual relationships .

Q. How can chemical proteomics identify protein targets of this compound?

Methodological Answer:

  • Affinity Matrix Preparation: Immobilize the compound on NHS-activated sepharose beads via its ethanol hydroxyl group.
  • Pull-Down Assays: Incubate the matrix with cell lysates, wash non-specific binders, and elute proteins with a pH gradient or competitive ligand.
  • LC-MS/MS Analysis: Digest eluted proteins with trypsin, analyze peptides via tandem MS, and map to databases (e.g., UniProt). Validate hits using siRNA knockdown or CRISPR-Cas9 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.